Product packaging for Methyl 2-(thiolan-3-yl)acetate(Cat. No.:CAS No. 1609375-18-9)

Methyl 2-(thiolan-3-yl)acetate

Cat. No.: B3018337
CAS No.: 1609375-18-9
M. Wt: 160.23
InChI Key: DWECYGZJPLXLFI-UHFFFAOYSA-N
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Description

Methyl 2-(thiolan-3-yl)acetate is a chemical compound with the molecular formula C8H14O2S and a molecular weight of 174.26 g/mol . It is an ester derivative incorporating a thiolane (tetrahydrothiophene) ring, a saturated sulfur-containing heterocycle that contributes significant potential in medicinal chemistry and organic synthesis. This compound is valued in research as a versatile chemical building block or synthetic intermediate. The presence of the thiolane ring and the ester functional group makes it a candidate for developing novel compounds in pharmaceutical research, particularly for creating structure-activity relationship (SAR) libraries. Researchers may also explore its use in materials science, for instance, in the development of ligands or as a precursor for functionalized monomers. The specific mechanism of action and research applications for this compound are compound-specific and depend on the goals of the research program. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2S B3018337 Methyl 2-(thiolan-3-yl)acetate CAS No. 1609375-18-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(thiolan-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2S/c1-9-7(8)4-6-2-3-10-5-6/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWECYGZJPLXLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCSC1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Thiolan 3 Yl Acetate

Reactions Involving the Thiolane Ring System

The presence of the sulfur atom in the thiolane ring dictates its reactivity, primarily involving oxidation at the sulfur center, ring-opening reactions, and substitution on the ring carbons.

Oxidation Reactions of the Sulfur Heteroatom

The sulfur atom in the thiolane ring of Methyl 2-(thiolan-3-yl)acetate is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. These reactions are common for thioethers and are valuable for modifying the electronic and steric properties of the molecule. smolecule.comevitachem.comvulcanchem.comevitachem.com The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

Common oxidizing agents employed for the oxidation of thioethers include hydrogen peroxide, peroxy acids (such as m-chloroperoxybenzoic acid, m-CPBA), and potassium permanganate. smolecule.com The use of one equivalent of the oxidizing agent typically yields the sulfoxide, while an excess of the reagent leads to the fully oxidized sulfone.

Table 1: Oxidation Reactions of this compound

Oxidizing AgentProduct
Hydrogen Peroxide (H₂O₂) (1 eq.)Methyl 2-(1-oxothiolan-3-yl)acetate
m-Chloroperoxybenzoic acid (m-CPBA) (1 eq.)Methyl 2-(1-oxothiolan-3-yl)acetate
Hydrogen Peroxide (H₂O₂) (excess)Methyl 2-(1,1-dioxothiolan-3-yl)acetate
Potassium Permanganate (KMnO₄)Methyl 2-(1,1-dioxothiolan-3-yl)acetate

The oxidation to the sulfoxide introduces a stereocenter at the sulfur atom, potentially leading to a mixture of diastereomers. The resulting sulfoxides and sulfones have altered polarity and chemical reactivity compared to the parent sulfide (B99878), which can be useful in synthetic applications.

Ring-Opening Reactions and Subsequent Transformations

The thiolane ring, although relatively stable, can undergo ring-opening reactions under specific conditions, particularly with strong nucleophiles or in the presence of a catalyst. vulcanchem.com Such reactions are less common than oxidation but can provide a pathway to linear sulfur-containing compounds. For instance, treatment with strong reducing agents like lithium aluminum hydride could potentially lead to ring cleavage, although reduction of the ester group is more likely to occur first.

Ring-opening can also be initiated by activating the sulfur atom, for example, through alkylation to form a sulfonium (B1226848) salt, which then becomes more susceptible to nucleophilic attack. While specific examples for this compound are not extensively documented in readily available literature, analogous reactions in similar heterocyclic systems suggest this possibility. nih.govbioorg.org

Substitution Reactions on the Thiolane Ring

Direct substitution on the carbon atoms of the thiolane ring in this compound is generally challenging due to the unactivated nature of the C-H bonds. However, functionalization can be achieved through multi-step sequences. For example, α-halogenation of the corresponding sulfoxide could be a potential route to introduce substituents.

Alternatively, the synthesis of substituted derivatives often starts from appropriately functionalized precursors rather than by direct substitution on the pre-formed thiolane ring. evitachem.com

Transformations of the Acetate (B1210297) Moiety

The methyl ester group in this compound is a versatile functional handle that can undergo a variety of transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis and Ester Exchange Reactions

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(thiolan-3-yl)acetic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. nahrainuniv.edu.iq Acid-catalyzed hydrolysis, often using a mineral acid in the presence of water, provides an alternative route. doubtnut.com

Table 2: Hydrolysis of this compound

ConditionsProduct
NaOH (aq), heatSodium 2-(thiolan-3-yl)acetate
HCl (aq), heat2-(Thiolan-3-yl)acetic acid

Ester exchange, or transesterification, can be accomplished by reacting this compound with another alcohol in the presence of an acid or base catalyst. This reaction is useful for introducing different ester groups, which can alter the physical and chemical properties of the molecule.

Reduction of the Ester Group to Alcohols

The ester functionality can be reduced to the corresponding primary alcohol, 2-(thiolan-3-yl)ethanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent are commonly used for this transformation. smolecule.com Sodium borohydride (B1222165) is generally not reactive enough to reduce esters but can be used in some cases with the addition of activating agents or at higher temperatures. evitachem.com

Table 3: Reduction of this compound

Reducing AgentSolventProduct
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether or THF2-(Thiolan-3-yl)ethanol
Sodium Borohydride (NaBH₄) / Methanol (B129727)MethanolNo reaction or slow reduction

This reduction provides a route to a different class of thiolane derivatives with a primary alcohol functionality, which can be further modified.

Transamidation and Other Amide-Forming Reactions

The conversion of esters to amides is a fundamental transformation in organic synthesis. This compound, as a relatively unactivated methyl ester, can undergo direct amidation with primary and secondary amines. This transformation, often referred to as aminolysis, typically requires harsh conditions or the use of a catalyst to proceed efficiently due to the lower reactivity of esters compared to acyl chlorides or anhydrides. acs.orgscispace.com

Modern synthetic methods have enabled direct amidation under milder conditions using various promoters. These methods are broadly applicable and suggest viable pathways for the conversion of this compound to its corresponding amide derivatives. nih.govrsc.org Catalytic systems employing transition metals (like Nickel or Zirconium) researchgate.netmdpi.com, Lewis acids (such as FeCl₃) mdpi.com, or strong bases (like NaOtBu) have proven effective for the amidation of unactivated esters. rsc.org For instance, a base-promoted amidation using a strong base would proceed via nucleophilic attack of the deprotonated amine on the ester carbonyl. acs.org Additionally, sustainable approaches using water as a solvent or borate (B1201080) esters as catalysts have been developed, offering environmentally benign alternatives. nih.govnih.govorganic-chemistry.org

The general scheme for the direct amidation of this compound can be represented as follows:

Reaction of this compound with an amine (R¹R²NH) to form the corresponding N,N-disubstituted-2-(thiolan-3-yl)acetamide and methanol.

A summary of potential conditions for this transformation, based on literature for similar unactivated esters, is presented in the table below.

Catalyst/PromoterAmine (R¹R²NH)SolventTemperature (°C)Potential YieldReference(s)
Cs₂CO₃ (50 mol%)Primary or Secondary AminesDMFRoom Temp. - 60Good acs.org
NaOtBuPrimary or Secondary AminesSolvent-freeRoom Temp.Good to Excellent rsc.org
FeCl₃ (15 mol%)Primary and Secondary AminesSolvent-free80Good to Excellent mdpi.com
B(OCH₂CF₃)₃Primary and Secondary AminesMeCN80High nih.gov
WaterPhenylamineWater120High (for phenyl esters) nih.gov
This table presents hypothetical data for this compound based on reported methods for other methyl esters.

Alpha-Functionalization and Carbanion Chemistry

The carbon atom alpha to the carbonyl group in this compound is acidic and can be deprotonated to form a carbanion, specifically an enolate. This enolate is a key reactive intermediate for various carbon-carbon bond-forming reactions. organicchemistrytutor.comchemistrysteps.com

The formation of the enolate of this compound requires a strong, non-nucleophilic base to ensure complete and irreversible deprotonation, thereby preventing self-condensation reactions. chemistrysteps.com Lithium diisopropylamide (LDA) is a commonly used base for this purpose. organicchemistrytutor.compressbooks.pub The resulting enolate is a soft nucleophile, with the negative charge delocalized between the alpha-carbon and the carbonyl oxygen. In reactions with electrophiles, it typically reacts at the carbon atom. organicchemistrytutor.com

Formation of the lithium enolate of this compound using LDA.

The enolate of this compound can be readily alkylated by reacting it with an alkyl halide. pressbooks.pub This reaction proceeds via an Sₙ2 mechanism, where the enolate acts as the nucleophile. chemistrysteps.comlibretexts.org Consequently, this reaction works best with methyl and primary alkyl halides. Secondary halides may give lower yields, and tertiary halides are likely to undergo elimination. libretexts.org This method allows for the introduction of a wide variety of alkyl groups at the alpha-position.

Alkylation of the enolate of this compound with an alkyl halide (R-X).

Similarly, acylation at the alpha-position can be achieved by treating the enolate with an acylating agent, such as an acyl chloride or anhydride. This would lead to the formation of a β-keto ester derivative.

The following table summarizes representative conditions for the alpha-alkylation of esters.

BaseElectrophile (R-X)SolventTemperature (°C)Expected ProductReference(s)
LDAPrimary Alkyl HalideTHF-78 to Room Temp.α-Alkyl-2-(thiolan-3-yl)acetate organicchemistrytutor.compressbooks.pub
NaHPrimary Alkyl HalideTHF/DMFRoom Temp.α-Alkyl-2-(thiolan-3-yl)acetate chemistrysteps.com
KHMDSBenzyl BromideToluene-78 to Room Temp.α-Benzyl-2-(thiolan-3-yl)acetate
This table presents hypothetical data for this compound based on general procedures for ester alkylation.

The enolate of this compound can also participate in condensation reactions. The most relevant of these are the Claisen and Dieckmann condensations.

The Claisen condensation is an intermolecular reaction between two ester molecules. uomustansiriyah.edu.iqlibretexts.org In the case of this compound, treatment with a strong base like sodium ethoxide would lead to self-condensation, forming a β-keto ester. researchgate.net For a successful Claisen condensation, a full equivalent of base is required because the resulting β-keto ester is acidic and will be deprotonated by the alkoxide base, driving the equilibrium forward. libretexts.org

A mixed Claisen condensation is also possible, where the enolate of this compound reacts with a different, non-enolizable ester (e.g., a formate (B1220265) or benzoate (B1203000) ester). uomustansiriyah.edu.iq

The Dieckmann condensation is an intramolecular Claisen condensation that forms a cyclic β-keto ester. wikipedia.orgmasterorganicchemistry.com This reaction would require a diester precursor derived from the thiolan-3-yl scaffold. For example, a molecule containing the this compound moiety and another ester group separated by a suitable carbon chain could undergo cyclization. This reaction is particularly effective for forming five- and six-membered rings. wikipedia.orgyoutube.com

Alkylation and Acylation at the Alpha-Position

Mechanistic Elucidation of Key Transformations

Direct Amidation: The base-promoted direct amidation of an ester is proposed to proceed through a nucleophilic acyl substitution mechanism. acs.org In the case of a Cs₂CO₃-promoted reaction, the amine is likely activated by the base. The resulting amide anion then attacks the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide (B1231860) leaving group to yield the final amide product and regenerating the active base. acs.org

Alpha-Alkylation: The alkylation of the ester enolate follows a well-defined pathway. organicchemistrytutor.comlibretexts.org

Enolate Formation: A strong, sterically hindered base like LDA abstracts the acidic proton from the alpha-carbon, forming a lithium enolate. This step is typically fast and irreversible. chemistrysteps.com

Nucleophilic Attack: The resulting enolate, which is a powerful nucleophile, attacks the electrophilic carbon of an alkyl halide in an Sₙ2 fashion. libretexts.org This step involves a backside attack and results in the formation of a new carbon-carbon bond.

Claisen/Dieckmann Condensation: The mechanism of the Claisen condensation involves the following steps: libretexts.org

Enolate Formation: An alkoxide base removes an alpha-proton from the ester to form the nucleophilic enolate.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide leaving group to give the β-keto ester.

Deprotonation: The newly formed β-keto ester is more acidic than the starting ester and is deprotonated by the alkoxide base. This final, irreversible step drives the reaction to completion. An acidic workup is required to protonate the enolate and isolate the final product. uomustansiriyah.edu.iq

The Dieckmann condensation follows the same mechanistic pathway, but the reaction occurs intramolecularly. wikipedia.orgyoutube.com

Transition State Analysis

Transition state analysis provides crucial insights into the geometry and energy of the highest-energy point along a reaction coordinate, which dictates the reaction's feasibility and rate. For this compound, we will consider the transition states for two principal reactions: sulfur oxidation and ester hydrolysis.

Oxidation of the Thiolane Ring:

The oxidation of thioethers, such as the thiolane ring in this compound, to the corresponding sulfoxide and subsequently to the sulfone is a common transformation. Oxidants like hydrogen peroxide (H₂O₂) or ruthenium tetroxide (RuO₄) are often employed.

Computational studies, typically using Density Functional Theory (DFT), on the oxidation of similar cyclic thioethers like tetrahydrothiophene (B86538) provide valuable models for the transition state. For instance, the oxidation of tetrahydrothiophene by ruthenium tetroxide has been shown to proceed through a highly asynchronous concerted [3+2] cycloaddition. beilstein-journals.org In this transition state, the formation of the two new S-O bonds is not simultaneous. One S-O bond is significantly more formed than the other, leading to a structure with developing charge separation.

For an oxidant like H₂O₂, the transition state for the oxidation of a thioether to a sulfoxide involves the nucleophilic attack of the sulfur atom on one of the oxygen atoms of H₂O₂. This leads to the cleavage of the O-O bond. The geometry of this transition state is typically trigonal bipyramidal-like around the sulfur atom, with the attacking and leaving oxygen atoms in apical positions.

Table 1: Representative Calculated Transition State Parameters for Thioether Oxidation (Data is illustrative and based on studies of analogous cyclic thioethers)

ReactionOxidantTransition State GeometryKey Bond Distances (Å)Imaginary Frequency (cm⁻¹)
Thiolane → Thiolane-1-oxideH₂O₂Trigonal bipyramidal-like at SS-O (forming): ~2.1, O-O (breaking): ~1.8-450
Tetrahydrothiophene OxidationRuO₄Asynchronous [3+2] cycloadditionRu-O: ~1.8, S-O: ~2.2-380

This table is generated based on data from analogous systems and is for illustrative purposes.

Ester Hydrolysis:

The hydrolysis of the methyl ester group in this compound can be catalyzed by either acid or base. The transition states for these processes are well-characterized.

In base-catalyzed hydrolysis , a hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon. This proceeds through a tetrahedral intermediate. The rate-determining step is typically the formation of this intermediate, and the transition state leading to it involves the partial formation of the C-OH bond and a rehybridization of the carbonyl carbon from sp² to sp³. arxiv.org

In acid-catalyzed hydrolysis , the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile. The transition state involves the approach of the water molecule to the protonated carbonyl group.

A particularly interesting aspect for this compound is the potential for neighboring group participation (NGP) by the sulfur atom in the hydrolysis reaction. The sulfur atom's lone pair of electrons can act as an internal nucleophile, attacking the carbonyl carbon to form a cyclic sulfonium ion intermediate. dalalinstitute.comwikipedia.org This would proceed through its own distinct transition state. Such participation can significantly accelerate the rate of hydrolysis compared to analogous esters without the participating group. wikipedia.org The transition state for NGP would involve the formation of a new S-C bond, creating a strained ring system.

Table 2: Representative Calculated Transition State Parameters for Ester Hydrolysis (Data is illustrative and based on studies of analogous esters)

Reaction TypeCatalystKey Feature of Transition StateKey Bond Distances (Å)Imaginary Frequency (cm⁻¹)
Base-Catalyzed HydrolysisOH⁻Nucleophilic attack of OH⁻ on C=OC-O (forming): ~2.0, C=O (lengthening): ~1.3-400
Acid-Catalyzed HydrolysisH₃O⁺Nucleophilic attack of H₂O on protonated C=OC-O (forming): ~2.2, O-H (breaking): ~1.5-500
NGP-Assisted HydrolysisNone (intramolecular)Intramolecular attack of S on C=OS-C (forming): ~2.5, C-O (ester, breaking): ~1.5-350

This table is generated based on data from analogous systems and is for illustrative purposes.

Kinetic and Thermodynamic Studies of Reactions

Kinetic studies provide information on reaction rates, while thermodynamic studies determine the energy changes and equilibrium position of a reaction. For this compound, the kinetics and thermodynamics of sulfur oxidation and ester hydrolysis would be of primary interest.

Oxidation of the Thiolane Ring:

The oxidation of thioethers to sulfoxides is generally a thermodynamically favorable process, being exothermic. The subsequent oxidation of the sulfoxide to the sulfone is also typically exothermic. researchgate.netacs.org

Kinetically, the rate of oxidation depends on the nucleophilicity of the sulfur atom and the strength of the oxidant. Electron-donating groups on the thioether generally increase the reaction rate, while electron-withdrawing groups decrease it. The reaction is typically first-order in both the thioether and the oxidant.

Table 3: Representative Kinetic and Thermodynamic Data for Thioether Oxidation (Data is illustrative and based on studies of analogous cyclic thioethers)

ReactionOxidantActivation Energy (Ea) (kJ/mol)Rate Constant (k) at 298 K (M⁻¹s⁻¹)ΔH° (kJ/mol)
Thiophene (B33073) derivative oxidationH₂O₂40 - 6010⁻³ - 10⁻²-150 to -200
Tetrahydrothiophene oxidationRuO₄~31 beilstein-journals.org--

This table is generated based on data from analogous systems and is for illustrative purposes. beilstein-journals.org The value for tetrahydrothiophene oxidation with RuO4 is the energy barrier in kcal/mol, which is approximately 130 kJ/mol.

Ester Hydrolysis:

The hydrolysis of esters is a reversible reaction. The equilibrium position depends on the relative stability of the reactants and products. In the presence of a large excess of water, the equilibrium generally favors the formation of the carboxylic acid and alcohol.

The rate of hydrolysis is highly dependent on pH and temperature. Base-catalyzed hydrolysis is typically faster than acid-catalyzed hydrolysis. The rate constants for the base-catalyzed hydrolysis of simple methyl esters are well-documented.

The potential for neighboring group participation by the sulfur atom in this compound would be expected to lead to a significant rate enhancement compared to a similar ester without the thiolane ring, such as methyl butyrate. This anchimeric assistance lowers the activation energy of the reaction. wikipedia.org

Table 4: Representative Kinetic and Thermodynamic Data for Ester Hydrolysis (Data is illustrative and based on studies of analogous esters)

Reaction TypeCatalystActivation Energy (Ea) (kJ/mol)Rate Constant (k) at 298 K (M⁻¹s⁻¹)ΔG° (kJ/mol)
Base-Catalyzed HydrolysisOH⁻40 - 600.1 - 1.0-5 to -15
Acid-Catalyzed HydrolysisH⁺60 - 8010⁻⁵ - 10⁻⁴-5 to -15
NGP-Assisted HydrolysisNone (intramolecular)30 - 5010² - 10⁴ (relative rate increase)-

This table is generated based on data from analogous systems and is for illustrative purposes.

Theoretical and Computational Chemistry Studies of Methyl 2 Thiolan 3 Yl Acetate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. researchgate.netirjweb.com It has become one of the most popular and versatile methods available in computational chemistry. ekb.eg DFT methods, such as the B3LYP functional, are frequently employed to predict molecular properties with a good balance between accuracy and computational cost. researchgate.netekb.eg

A fundamental step in computational analysis is geometry optimization, a process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. researchgate.net This is achieved by calculating the forces on each atom and iteratively adjusting their positions until the net force is negligible and the structure represents a minimum on the potential energy surface. researchgate.net

For Methyl 2-(thiolan-3-yl)acetate, this process would involve determining the precise bond lengths, bond angles, and dihedral angles of its most stable three-dimensional structure. The tetrahydrothiophene (B86538) ring is not planar and can adopt different puckered conformations (such as envelope or twist forms), and the orientation of the methyl acetate (B1210297) substituent relative to the ring is also a key structural parameter.

The electronic structure analysis provides information on how electrons are distributed within the molecule. While specific DFT calculations for this compound are not detailed in the available literature, the expected structural parameters can be inferred from standard values and studies on similar compounds.

Table 1: Predicted Bond Lengths and Angles for this compound This table is generated based on typical values from computational studies on analogous molecules and functional groups.

ParameterBondTypical Value
Bond Lengths C-S (in ring)~1.85 Å
C-C (in ring)~1.54 Å
C-C (side chain)~1.53 Å
C=O (ester)~1.21 Å
C-O (ester)~1.36 Å
O-CH₃ (ester)~1.44 Å
Bond Angles C-S-C (in ring)~93.4°
O=C-O (ester)~126°

Following geometry optimization, a vibrational frequency analysis is typically performed. derpharmachemica.com This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (characterized by the absence of any imaginary frequencies), and it predicts the molecule's vibrational modes, which correspond to the peaks observed in an infrared (IR) spectrum. researchgate.netnepjol.info

The theoretical vibrational spectrum can be correlated with experimental IR data to support the characterization of the compound. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, rocking, or wagging of chemical bonds. derpharmachemica.comresearchgate.netmdpi.com For this compound, characteristic frequencies would be expected for its various functional groups.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table correlates functional groups with typical IR frequency ranges observed in computational and experimental studies.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Reference
C=O (Ester)Stretching1750–1735 researchgate.net
C-O (Ester)Stretching1300–1000 nepjol.info
C-H (Aliphatic CH₂)Asymmetric & Symmetric Stretching2950–2850 derpharmachemica.com
C-H (Methyl CH₃)Asymmetric & Symmetric Stretching2965–2880 derpharmachemica.com
C-H (CH₂ & CH₃)Scissoring/Bending1465–1370 derpharmachemica.com
C-SStretching700–600General

The correlation between theoretically calculated and experimentally observed frequencies often requires the use of a scaling factor to account for systematic errors in the computational method and the effects of anharmonicity. derpharmachemica.com

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. irjweb.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital acts as the primary electron donor. A molecule with a high-energy HOMO is more likely to react as a nucleophile. wuxiapptec.commdpi.com

LUMO : This orbital acts as the primary electron acceptor. A molecule with a low-energy LUMO is more likely to react as an electrophile. wuxiapptec.commdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. nepjol.infonih.gov A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nepjol.info Conversely, a small gap suggests the molecule is more reactive. nih.gov

For this compound, the HOMO would likely be localized on the sulfur atom due to its lone pairs of electrons, making it a potential site for electrophilic attack. The LUMO is expected to be centered around the carbonyl group (C=O) of the ester, which is the most electrophilic site and susceptible to nucleophilic attack.

Table 3: Relationship between FMO Energies and Chemical Reactivity

ParameterDescriptionImplication for High ValueImplication for Low Value
E(HOMO) Energy of the Highest Occupied Molecular OrbitalMore reactive as a nucleophileLess reactive as a nucleophile
E(LUMO) Energy of the Lowest Unoccupied Molecular OrbitalLess reactive as an electrophileMore reactive as an electrophile
ΔE (LUMO-HOMO) Energy GapHigh kinetic stability, low reactivityLow kinetic stability, high reactivity

Based on FMO energies, a set of global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. mdpi.comchemrxiv.org These descriptors are derived from conceptual DFT and provide a more quantitative picture of reactivity than HOMO/LUMO energies alone. nepjol.infochemrxiv.org

Using Koopmans' theorem, the ionization potential (I) can be approximated as -E(HOMO) and the electron affinity (A) as -E(LUMO). From these, several key descriptors are derived:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. χ = (I + A) / 2

Chemical Hardness (η): Measures the resistance to change in electron distribution. η = (I - A) / 2

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. ω = χ² / (2η)

While global descriptors describe the molecule as a whole, local reactivity descriptors identify the most reactive sites within the molecule. nih.govchemrxiv.org The most common of these are the Fukui functions (f(r)) , which indicate the change in electron density at a specific point when an electron is added to or removed from the system. researchgate.net This allows for the prediction of sites for nucleophilic attack (f⁺), electrophilic attack (f⁻), and radical attack (f⁰). researchgate.net For this compound, the Fukui functions would likely confirm the sulfur atom and the carbonyl carbon as primary reactive centers.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Reactivity Prediction

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. japtronline.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational flexibility and dynamic behavior of molecules. nih.gov

This compound is a flexible molecule due to the non-planar nature of the five-membered thiolane ring and the rotatable single bonds in the acetate side chain. MD simulations are an ideal tool for exploring its conformational landscape. nih.gov

An MD simulation would reveal the different low-energy conformations the molecule can adopt in a given environment (e.g., in a vacuum or in a solvent). It would also show the transitions between these conformations, providing insight into the energy barriers for ring puckering and side-chain rotation. nih.gov Key analyses from an MD simulation include:

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual atoms or residues around their average positions, highlighting the most flexible regions of the molecule. japtronline.com For this compound, the atoms in the acetate side chain would be expected to show higher RMSF values than the atoms in the more constrained ring structure.

Such simulations are crucial for understanding how the molecule's shape and flexibility might influence its interactions with other molecules, such as biological receptors or catalysts.

Solvent Effects on Molecular Conformations

Interactive Data Table: Predicted Solvent Effects on Conformation

Solvent Dielectric Constant Predicted Dominant Conformation of this compound
Hexane (B92381) 1.88 Folded conformation, minimizing solvent exposure of the ester group.
Toluene 2.38 Partially extended conformation.
Acetic Anhydride 20.7 Extended conformation, allowing for solvent interaction with the ester.
Dimethylformamide (DMF) 36.7 Extended conformation, stabilized by dipole-dipole interactions.

Advanced Computational Analyses

Quantum Chemical Calculations of Reaction Energetics

Quantum chemical calculations are a powerful tool for understanding the energetics of chemical reactions, providing insights into reaction mechanisms, transition states, and the stability of intermediates. frontiersin.org For this compound, such calculations could be applied to its synthesis, typically an esterification reaction between 2-(thiolan-3-yl)acetic acid and methanol (B129727). uctm.edu

Predictive Modeling of Chemical Transformations

Predictive modeling of chemical transformations for this compound can involve various computational approaches to foresee its reactivity in different chemical environments. For example, the thiolane ring can undergo oxidation to form sulfoxides or sulfones. Computational models can predict the most likely site of oxidation and the reaction conditions that would favor such transformations. Similarly, the ester group can undergo hydrolysis or transesterification. Predictive models can estimate the rates of these reactions under different pH and temperature conditions. These predictions are valuable for understanding the stability of the compound and its potential degradation pathways.

Artificial Intelligence and Machine Learning in Synthesis Planning

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing organic synthesis by providing tools for retrosynthesis prediction and reaction optimization. nih.govresearchgate.netijsetpub.com

AI-Powered Retrosynthesis Prediction

For this compound, a possible retrosynthetic disconnection would break the ester bond, leading to 2-(thiolan-3-yl)acetic acid and methanol. Another disconnection could break the bond between the acetic acid moiety and the thiolane ring, suggesting a reaction between a thiolane-3-yl synthon and an acetate equivalent.

Target Molecule Disconnection Precursors
This compound Ester bond 2-(thiolan-3-yl)acetic acid, Methanol

Machine Learning for Reaction Condition Optimization

Once a synthetic route is proposed, machine learning models can be used to optimize the reaction conditions to maximize the yield and minimize byproducts. researchgate.net For the esterification of 2-(thiolan-3-yl)acetic acid with methanol, an ML model could be trained on experimental data to predict the optimal temperature, catalyst concentration, and reaction time. uctm.edu These models can analyze complex relationships between multiple reaction parameters, which can be difficult to discern through traditional one-variable-at-a-time optimization. researchgate.net The use of techniques like factorial design and response surface methodology can be integrated with ML algorithms to efficiently explore the reaction space. uctm.edu

Data-Driven Approaches for Synthetic Route Discovery

The design and execution of efficient synthetic routes for novel or complex molecules is a cornerstone of chemical research and development. Traditionally, this process, known as retrosynthetic analysis, has relied heavily on the intuition and accumulated knowledge of expert chemists. arxiv.org However, the advent of artificial intelligence (AI) and the availability of vast chemical reaction databases have spurred the development of data-driven approaches for computer-aided synthesis planning (CASP). nih.gov These computational tools are transforming the way chemists approach the synthesis of target molecules, including compounds like this compound.

Modern data-driven synthesis planning tools can be broadly categorized into two main types: template-based and template-free approaches. arxiv.org

Template-based models utilize a predefined set of reaction rules or "templates" that represent generalized chemical transformations. These templates are extracted from reaction databases and encapsulate the core changes in bonding patterns for a specific reaction class. When presented with a target molecule, the algorithm searches for substructures that match these templates to suggest a disconnection.

Template-free models represent a more recent advancement, often employing deep learning architectures like transformers. arxiv.orgnih.gov These models treat molecules as sequences (e.g., SMILES strings) or graphs and learn the "language" of chemical reactions, akin to a machine translation task where the product molecule is "translated" into its reactants. nih.gov This approach has the potential to discover novel synthetic routes that are not explicitly covered by predefined templates. chemrxiv.org

The process begins by inputting the structure of the target molecule, in this case, this compound, into the retrosynthesis prediction tool. The AI model then proposes a set of possible precursors. This process is applied recursively to the precursors until a complete synthetic pathway from purchasable starting materials is established. chemrxiv.org

For this compound, a data-driven tool might identify several key bonds for potential retrosynthetic disconnections. The table below illustrates hypothetical primary disconnections that an AI model could propose.

Table 1: Hypothetical AI-Proposed Retrosynthetic Disconnections for this compound

Disconnection Type Bond Cleaved Proposed Precursors (Synthons) Corresponding Synthetic Reaction
C-C Bond Formation (thiolan-3-yl)-C H₂CO₂Me Thiolan-3-yl synthon + Acetate synthon Alkylation of a thiolane derivative
Esterification CH₂-O Me 2-(thiolan-3-yl)acetic acid + Methanol Fischer Esterification

Route Evaluation and Ranking

A significant advantage of data-driven platforms is their ability to generate and evaluate numerous potential synthetic routes. arxiv.org These systems often incorporate a scoring system to rank the proposed pathways based on multiple criteria. arxiv.orgresearchgate.net This allows chemists to prioritize routes that are most likely to be successful, cost-effective, or environmentally friendly.

The criteria used for scoring can include:

Reaction Feasibility: The likelihood of a reaction proceeding as predicted, often estimated by the ML model based on the training data.

Starting Material Cost: The price and availability of the initial building blocks, often sourced from integrated chemical supplier databases. researchgate.net

Reaction Conditions: The model may consider factors like temperature, pressure, and the use of hazardous or toxic reagents. researchgate.net

By integrating vast datasets with sophisticated machine learning algorithms, data-driven approaches augment the capabilities of chemists, enabling more rapid and efficient discovery of viable synthetic pathways for molecules like this compound. arxiv.orgbeilstein-journals.org These tools help navigate the immense chemical space to identify promising routes that might otherwise be overlooked. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Methyl 2-(thiolan-3-yl)acetate as a Building Block in Complex Molecule Construction

The utility of this compound as a foundational scaffold is primarily seen in its application as a precursor for creating more complex chemical structures, particularly various heterocyclic systems.

Multicomponent reactions (MCRs), which involve the reaction of three or more starting materials in a single step to form a product, are highly valued for their efficiency and atom economy. organic-chemistry.orgbeilstein-journals.org Despite the potential of functionalized building blocks like this compound, a review of the current scientific literature does not provide specific examples of its direct application as a reactant in MCRs.

The structure of this compound is well-suited for the synthesis of various heterocyclic compounds, which are pivotal in pharmaceutical and materials science research. clockss.org The methyl ester functional group is a key reactive site. For instance, it can be readily converted into the corresponding carbohydrazide, 2-(thiolan-3-yl)acetohydrazide, through reaction with hydrazine (B178648) hydrate. This hydrazide is a versatile intermediate for constructing a variety of five-membered heterocyclic rings.

Drawing parallels from the established chemistry of similar thio-substituted acetate (B1210297) derivatives, the resulting 2-(thiolan-3-yl)acetohydrazide can be cyclized with different reagents to yield a range of important heterocyclic systems. For example, reaction with carbon disulfide in a basic medium can lead to the formation of oxadiazole or thiadiazole rings, while reaction with isothiocyanates can produce various triazole derivatives. nih.gov This positions this compound as a valuable precursor for generating libraries of novel heterocyclic molecules.

Table 1: Potential Heterocyclic Systems Derived from this compound

Starting IntermediateReagentResulting Heterocyclic SystemPlausible Reaction Type
2-(thiolan-3-yl)acetohydrazideCarbon Disulfide (CS₂) / KOH5-(thiolan-3-ylmethyl)-1,3,4-oxadiazole-2-thiolCyclocondensation
2-(thiolan-3-yl)acetohydrazideAryl Isothiocyanate (Ar-NCS)4-Aryl-5-(thiolan-3-ylmethyl)-4H-1,2,4-triazole-3-thiolAddition-Cyclization
2-(thiolan-3-yl)acetohydrazideAcetylacetone3,5-Dimethyl-1-(2-(thiolan-3-yl)acetyl)-1H-pyrazolePauson-Khand type reaction
2-(thiolan-3-yl)acetohydrazidePhosgene or equivalent5-(thiolan-3-ylmethyl)-1,3,4-oxadiazol-2(3H)-oneCyclization

Precursor in Multicomponent Reactions

Role in Ligand Design and Catalyst Development

The incorporation of sulfur atoms and chiral centers is a common strategy in the design of effective ligands for asymmetric catalysis. The thiolane ring in this compound presents potential, particularly if used in its chiral form, for applications in this field.

Chiral ligands are essential for transition-metal catalyzed reactions that produce enantiomerically pure compounds, a critical need in the pharmaceutical industry. researchgate.netumich.edu Thioethers and other sulfur-containing compounds have been successfully used as components of chiral ligands due to the ability of the sulfur atom to coordinate with metal centers. nih.govumich.edu

While there is no specific literature detailing the use of this compound for this purpose, related thiophene-based derivatives have been synthesized and employed as C2-symmetric chiral ligands in reactions like asymmetric Friedel-Crafts alkylation. koreascience.kr The development of chiral thioureas as organocatalysts further underscores the value of sulfur-containing moieties in asymmetric synthesis. jst.go.jp The thiolane scaffold, being a saturated heterocycle, could offer different steric and electronic properties compared to its aromatic thiophene (B33073) counterpart, potentially leading to new classes of ligands for asymmetric transformations. researchgate.net

Organometallic precursors are crucial starting materials for synthesizing catalysts and materials with specific electronic or magnetic properties. europa.eu A comprehensive search of existing research did not yield information on the application of this compound in the development of organometallic precursors.

Chiral Ligand Synthesis for Asymmetric Catalysis

Applications in Polymer Chemistry

The field of polymer chemistry often utilizes functionalized monomers to create materials with tailored properties for advanced applications. taylorfrancis.com While the saturated thiolane ring of this compound makes it unsuitable for direct polymerization via methods common for conjugated systems, its aromatic analogue, Methyl 2-(thiophen-3-yl)acetate, has been successfully used as a monomer.

Research has shown that Methyl 2-(thiophen-3-yl)acetate can undergo oxidative polymerization using iron(III) chloride (FeCl₃) to produce poly(methyl 2-(thiophen-3-yl)acetate). rsc.orgresearchgate.net This initial polymer serves as a platform for further modification. For example, a two-step, post-polymerization functionalization has been used to convert the neutral poly(methyl 2-(thiophen-3-yl)acetate) into a water-soluble, cationic polythiophene. rsc.org This process involves aminolysis of the methyl ester side chains followed by quaternization of the resulting amine. rsc.org The final cationic polymer demonstrated the ability to bind with DNA, forming polyplexes, which highlights its potential as a vehicle for gene delivery. rsc.org

Table 2: Properties of Polythiophene Derived from an Analogue Monomer

PolymerMonomer PrecursorKey Functionalization StepNoteworthy PropertyPotential ApplicationReference
Poly(N,N,N-trimethyl-3-(2-(thiophen-3-yl)acetamido)propan-1-aminium iodide)Methyl 2-(thiophen-3-yl)acetateAminolysis and QuaternizationWater-soluble, CationicTheranostic Gene Delivery rsc.org
Poly(3-thiophene acetic acid)Methyl 2-(thiophen-3-yl)acetateSaponificationFluorescent, ConductiveSensors, Polyelectrolytes researchgate.net
Polythiophenes with Hydrazone Groups2-(thiophen-3-yl)acetohydrazideCondensation with AcetophenoneFluorescent, Thermally StableConducting Polymers humg.edu.vn

This research on the thiophene analogue illustrates a potential synthetic strategy where a saturated building block like this compound could be incorporated into polymer backbones through other polymerization methods (e.g., step-growth polymerization) to impart specific properties, though such applications are not yet documented.

Lack of Publicly Available Research on "this compound" in Specified Polymer Applications

Following a comprehensive search of scientific literature and patent databases, it has been determined that there is a significant lack of publicly available research specifically detailing the applications of the chemical compound This compound in the fields of advanced organic synthesis and materials science, particularly concerning its use as a monomer for polymer synthesis or its role in polymer functionalization.

The investigation sought to gather detailed, informative, and scientifically accurate content for the following specific topics:

Role in Polymer Functionalization

While the broader class of thiophene derivatives, which are aromatic analogues, shows extensive application in materials science and polymer chemistry researchgate.netunibo.itmdpi.comresearcher.liferesearchgate.net, this information is not directly applicable to the saturated thiolane structure of the specified compound. Research on polymers derived from related structures, such as poly(thiophene-3-methyl acetate), exists but does not address this compound directly researchgate.netresearchgate.net.

Consequently, due to the absence of specific research findings, data tables, and detailed studies on "this compound" for the requested applications, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline. The available information is insufficient to support a professional and authoritative discussion on its role as a polymer monomer or in polymer functionalization.

Future Research Directions and Challenges

Exploration of Novel Synthetic Methodologies for Thiolane Acetates

The synthesis of substituted thiolanes often presents challenges in controlling regioselectivity and stereoselectivity. While established methods for creating the thiophene (B33073) ring, the unsaturated analog, are numerous, direct and efficient routes to specifically substituted thiolanes like the target acetate (B1210297) are less common. bohrium.comnih.gov

Future work should focus on developing novel synthetic strategies. One promising avenue is the use of metal-catalyzed reactions, which are powerful tools for forming heterocycles. mdpi.com For instance, developing catalytic systems for the direct and regioselective addition of an acetate-containing fragment across a double bond in a precursor molecule could provide a more efficient route. Another area for exploration is the modification of existing multi-component reactions to incorporate the thiolane moiety. impactfactor.org The development of thiol-free synthetic methods, which avoid the use of odorous and toxic thiols by employing alternative sulfur sources, is also a key area for future research in synthesizing sulfide (B99878) compounds. rsc.org

Research into the dehydrogenation of substituted thiolanes has shown that these compounds can be sensitive, often leading to decomposition rather than the desired thiophene product under harsh conditions. osu.edu This highlights the need for milder and more selective methods for both the synthesis and subsequent modification of the thiolane ring.

Deeper Mechanistic Understanding of Thiolane Reactivity

The reactivity of the thiolane ring is dominated by the sulfur atom. It can act as a Lewis base and is susceptible to oxidation, forming sulfoxides and sulfones. wikipedia.org Studies on the reaction of thiolane with hydrogen atoms have shown that the reaction is initiated by an attack on the sulfur atom, leading to ring opening through C-S bond dissociation. oup.comoup.comacs.org

A deeper mechanistic understanding of how substituents, such as the methyl acetate group at the 3-position, influence this reactivity is a critical area for future research. Key questions to be addressed include:

How does the ester functionality affect the electron density at the sulfur atom and, consequently, its nucleophilicity and susceptibility to oxidation?

What are the preferred conformations of Methyl 2-(thiolan-3-yl)acetate, and how do these conformations influence its reaction pathways?

Under what conditions can the thiolane ring be selectively opened to yield functionalized linear thioethers?

Investigating the reaction kinetics and thermodynamics through both experimental and computational methods will be essential to unravel these mechanistic details.

Expansion of Computational Chemistry Applications

Computational chemistry has become an indispensable tool for understanding and predicting the properties and reactivity of molecules, including sulfur-containing compounds. numberanalytics.com Methods like Density Functional Theory (DFT) and ab initio calculations can provide valuable insights into molecular structure, electronic properties, and reaction mechanisms. numberanalytics.commdpi.com

For thiolane acetates, computational studies can be applied to:

Predict Reaction Outcomes: By modeling transition states and reaction pathways, computational chemistry can help predict the feasibility and selectivity of new synthetic routes.

Elucidate Molecular Properties: Calculations can determine bond lengths, bond angles, and electronic distribution, which are crucial for understanding the molecule's stability and reactivity. acs.org For example, studies have shown that substituents can significantly affect C-S bond lengths in sulfur heterocycles. mdpi.com

Guide Catalyst Design: Computational screening can accelerate the discovery of new catalysts for the synthesis of thiolane derivatives.

Thermochemical data derived from computational studies, when combined with experimental results, can provide a comprehensive understanding of the steric and electronic interactions that govern the behavior of these heterocyclic compounds. nih.govrsc.org

Development of Sustainable and Scalable Synthetic Processes

The principles of green chemistry are increasingly important in modern organic synthesis. Future research on this compound must address the need for sustainable and scalable production methods. This involves several key aspects:

Use of Greener Reagents and Solvents: Replacing hazardous reagents and volatile organic solvents with more environmentally benign alternatives is a primary goal. This includes exploring water as a reaction medium or using recyclable catalysts. dokumen.pub

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is crucial for minimizing waste. mdpi.com

Catalysis: The use of efficient catalysts, including nanocatalysts and biocatalysts, can reduce energy consumption and improve reaction efficiency. dokumen.pub Molybdenum-catalyzed selective oxidation of thiols represents a step towards greener synthesis of sulfur-containing compounds. rsc.org

Scalability: Laboratory-scale syntheses must be adaptable for larger-scale industrial production without significant loss of efficiency or safety.

Developing processes that are not only scientifically sound but also economically viable and environmentally responsible will be a major challenge and a key focus for the future of thiolane acetate chemistry.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for determining the crystal structure of Methyl 2-(thiolan-3-yl)acetate?

  • Answer : The crystal structure can be resolved using single-crystal X-ray diffraction. Data refinement is typically performed with SHELXL , which allows for anisotropic displacement parameter modeling and hydrogen atom positioning via constrained or unrestrained methods. For visualization, ORTEP for Windows provides graphical representations of anisotropic thermal ellipsoids, aiding in stereochemical analysis .

Q. How should researchers safely handle this compound in laboratory settings?

  • Answer : Based on structurally similar thiophene derivatives, the compound likely falls under GHS hazard categories H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Mitigation includes:

  • Use of fume hoods and PPE (gloves, goggles).
  • Immediate rinsing with water for skin/eye contact.
  • Storage at -20°C in airtight containers to prevent degradation .

Q. What synthetic routes are effective for introducing the thiolan-3-yl moiety into acetate derivatives?

  • Answer : Key strategies include:

  • Ring-closing metathesis : Using Grubbs catalysts to form the tetrahydrothiophene (thiolan) ring.
  • Nucleophilic substitution : Reacting 3-mercaptotetrahydrothiophene with methyl bromoacetate in the presence of a base (e.g., K₂CO₃).
  • Thiol-ene "click" chemistry : For stereoselective coupling of thiolan-3-thiol to acrylate esters .

Q. Which analytical techniques are optimal for assessing purity and isomer separation?

  • Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min; UV detection at 254 nm.
  • NMR : ¹H and ¹³C NMR to confirm ester and thiolan ring signals (e.g., thiolan CH₂ groups at δ 2.6–3.1 ppm).
  • Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (expected [M+H]⁺ ~ 176.2 g/mol) .

Advanced Research Questions

Q. How can stereochemical conflicts in synthetic this compound derivatives be resolved?

  • Answer : Contradictions in stereoisomer ratios (e.g., cis vs. trans thiolan ring conformers) require:

  • X-ray crystallography : Definitive assignment via SHELXL-refined structures.
  • 2D NMR (NOESY/ROESY) : To identify through-space correlations between thiolan protons and acetate groups.
  • VCD (Vibrational Circular Dichroism) : For enantiomeric excess determination in chiral derivatives .

Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?

  • Answer :

  • DFT calculations : Optimize transition states for ester hydrolysis using Gaussian09 at the B3LYP/6-31G(d) level.
  • MD simulations : Assess solvent effects (e.g., THF vs. DMSO) on reaction kinetics with GROMACS.
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the thiolan ring) with hydrolysis rates .

Q. How can mechanistic insights into thiolan ring formation be validated experimentally?

  • Answer :

  • Isotopic labeling : Introduce deuterium at the thiolan β-position to track H-shifts during cyclization via ²H NMR.
  • Kinetic profiling : Monitor intermediate formation via in situ IR spectroscopy (e.g., C=O stretches at 1720 cm⁻¹).
  • Catalyst screening : Compare yields and enantioselectivity using chiral Ru or Pd catalysts in asymmetric syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.